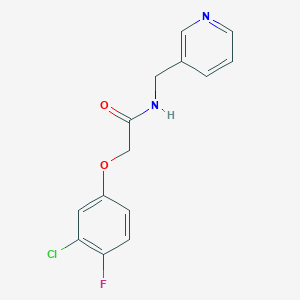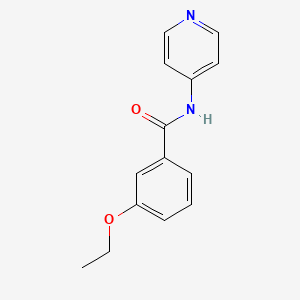![molecular formula C15H21NO2 B4182039 N-[1-(3,4-dimethylphenyl)ethyl]tetrahydrofuran-2-carboxamide](/img/structure/B4182039.png)
N-[1-(3,4-dimethylphenyl)ethyl]tetrahydrofuran-2-carboxamide
Overview
Description
N-[1-(3,4-dimethylphenyl)ethyl]tetrahydrofuran-2-carboxamide is an organic compound with a molecular formula of C15H21NO2 This compound is characterized by a tetrahydrofuran ring attached to a carboxamide group, which is further linked to a 3,4-dimethylphenyl group via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]tetrahydrofuran-2-carboxamide typically involves the reaction of 3,4-dimethylphenyl ethylamine with tetrahydrofuran-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethylphenyl)ethyl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, halo, or other substituted derivatives of the aromatic ring.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)ethyl]tetrahydrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-Dimethylphenyl)ethyl]-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a tetrahydrofuran ring.
N-[1-(2,4-Dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide: Similar structure but with different substitution on the aromatic ring.
Uniqueness
N-[1-(3,4-dimethylphenyl)ethyl]tetrahydrofuran-2-carboxamide is unique due to its specific combination of a tetrahydrofuran ring and a 3,4-dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-6-7-13(9-11(10)2)12(3)16-15(17)14-5-4-8-18-14/h6-7,9,12,14H,4-5,8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXVXLIMLXPGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2CCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorophenyl)ethyl]tetrahydrofuran-2-carboxamide](/img/structure/B4181988.png)
![(2-METHYL-3-FURYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4181989.png)
![ethyl N-[(4-bromo-5-ethylthiophen-2-yl)carbonyl]glycinate](/img/structure/B4181999.png)
![N-[3-(benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]oxolane-2-carboxamide](/img/structure/B4182005.png)
![5-METHYL-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4182010.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182017.png)
![2-(2,5-dichlorophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4182021.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182025.png)
![5-methyl-3-phenyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B4182029.png)
![4-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B4182036.png)
![N-[2-(2-methoxyphenyl)ethyl]oxolane-2-carboxamide](/img/structure/B4182046.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-nitrobenzenesulfonamide](/img/structure/B4182051.png)

